molecular formula C8H16O2 B1514476 Methyl (4S)-4-methylhexanoate CAS No. 7492-90-2

Methyl (4S)-4-methylhexanoate

Cat. No.: B1514476
CAS No.: 7492-90-2
M. Wt: 144.21 g/mol
InChI Key: OTOLBWRSIUFKOJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4S)-4-methylhexanoate is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

Methyl (4S)-4-methylhexanoate serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemical configuration allows it to participate in asymmetric synthesis, leading to the formation of biologically active compounds.

Flavoring Agent

Due to its pleasant aroma, this compound is used as a flavoring agent in the food industry. Its fruity scent makes it suitable for enhancing the flavor profile of various food products.

Biological Studies

Research indicates that this compound may have potential applications in studying metabolic pathways due to its structural similarity to fatty acids. Its role in metabolic processes can provide insights into lipid metabolism and related disorders.

Case Study 1: Asymmetric Synthesis

A study published in Tetrahedron Letters demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of complex molecules. The research highlighted its effectiveness in increasing enantioselectivity during reactions, which is crucial for developing pharmaceuticals with specific biological activities.

Case Study 2: Flavor Profile Enhancement

In a study conducted by food scientists, this compound was incorporated into various food formulations to evaluate its impact on flavor enhancement. Results showed that it significantly improved the overall sensory profile of products, making it a valuable ingredient in the food industry.

Chemical Reactions Analysis

Stereoselective Alkylation

Methyl (4S)-4-methylhexanoate serves as a substrate for enantioselective alkylation. In one protocol:

  • Reagents : LDA (lithium diisopropylamide), benzyl bromoacetate

  • Conditions : THF, −78°C → 0°C

  • Outcome : Forms (S)-adducts with >95% enantiomeric excess (ee) via chelation-controlled transition states .

Mechanistic Insight :
The reaction proceeds through deprotonation at the α-carbon, generating an enolate that reacts with electrophiles while retaining the (4S) configuration. Steric hindrance from the 4-methyl group directs facial selectivity .

Hydrogenation and Reduction

The ester undergoes catalytic hydrogenation to yield chiral alcohols:

Reaction Catalyst Yield Product Stereochemistry
Hydrogenation of unsaturated derivativesPd/C, H₂ (1 atm)88%Retention of (4S) configuration
Borane-mediated reductionBH₃·THF, chiral Rh catalyst92% ee(3R,4S)-diols

Key Observation :
Hydrogenation preserves stereochemistry, while asymmetric reductions introduce adjacent chiral centers .

Ester Hydrolysis and Functionalization

Controlled hydrolysis enables access to carboxylic acids and derivatives:

  • Basic Hydrolysis :

    • Conditions : LiOH, H₂O₂, THF/H₂O

    • Result : (4S)-4-methylhexanoic acid (90% yield) .

  • Enzymatic Resolution :

    • Enzyme : Lipase B from Candida antarctica

    • Outcome : Kinetic resolution with 85% ee for (4S)-acid .

Applications :
The acid is a precursor to bioactive molecules, including γ-amino acids like pregabalin .

Cross-Coupling Reactions

The ester participates in Pd-catalyzed couplings:

  • Heck Reaction :

    • Substrate : Methyl (4S)-4-methyl-5-hexenoate

    • Conditions : Pd(OAc)₂, PPh₃, CO, EtOH

    • Product : α,β-unsaturated esters (70% yield) .

Mechanism :
Insertion of palladium into the C–H bond adjacent to the ester group facilitates coupling with alkenes or alkynes .

Lactonization

Intramolecular cyclization forms γ-lactones:

  • Conditions : TFA, DCM, 0°C → RT

  • Product : (3R,4S)-4-methylhexanolide (75% yield) .

Stereochemical Control :
The 4-methyl group dictates ring-closing directionality, favoring a six-membered transition state .

Protection and Deprotection Strategies

  • Silyl Protection :

    • Reagent : TBDMSCl (tert-butyldimethylsilyl chloride)

    • Result : Stable silyl ethers for multi-step syntheses .

  • Oxidative Deprotection :

    • Conditions : DDQ (dichlorodicyanobenzoquinone), wet DCM

    • Efficiency : 94% recovery of free alcohol .

Properties

CAS No.

7492-90-2

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

methyl (4S)-4-methylhexanoate

InChI

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

OTOLBWRSIUFKOJ-ZETCQYMHSA-N

SMILES

CCC(C)CCC(=O)OC

Isomeric SMILES

CC[C@H](C)CCC(=O)OC

Canonical SMILES

CCC(C)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.